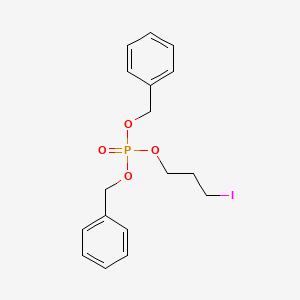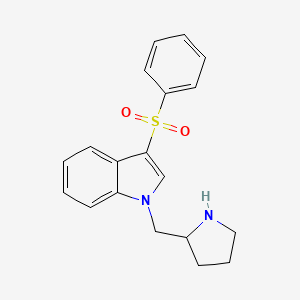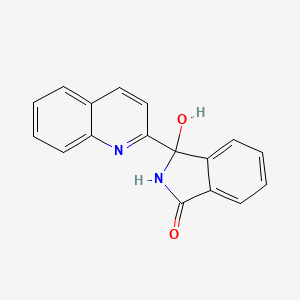
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano es un compuesto químico con la fórmula molecular C3BF5. Es conocido por su estructura única, que incluye átomos de boro y flúor.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano se puede sintetizar a través de varios métodos. Una ruta común implica la reacción de trifluoropropiniltrifluoroborato de potasio con difluoroborano . La reacción generalmente requiere condiciones específicas, como la presencia de un catalizador de paladio y configuraciones controladas de temperatura.
Métodos de producción industrial
La producción industrial de difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano puede involucrar síntesis a gran escala utilizando métodos similares a los de los entornos de laboratorio, pero optimizados para mayores rendimientos y eficiencia. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos.
Reducción: Se puede reducir utilizando agentes reductores adecuados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde uno o más átomos son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones con difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano incluyen catalizadores de paladio, gas hidrógeno para reacciones de hidrogenación y varios agentes oxidantes . Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar los resultados deseados.
Principales productos formados
Los principales productos formados a partir de reacciones que involucran difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano dependen del tipo de reacción. Por ejemplo, la hidrogenación puede producir vinilboratos, mientras que la oxidación puede producir diferentes compuestos que contienen boro .
Aplicaciones Científicas De Investigación
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano tiene varias aplicaciones de investigación científica:
Biología: La reactividad del compuesto lo hace útil para estudiar procesos biológicos e interacciones a nivel molecular.
Industria: Se utiliza en la producción de materiales avanzados y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano implica su interacción con objetivos moleculares a través de sus átomos de boro y flúor. Estas interacciones pueden conducir a la formación de nuevos enlaces y la transformación de estructuras químicas existentes. Las vías involucradas dependen de las reacciones y condiciones específicas utilizadas .
Comparación Con Compuestos Similares
Compuestos similares
- Trifenil(3,3,3-trifluoroprop-1-inil)silano
- Trifenil(3,3,3-trifluoroprop-1-inil)estanano
- 2-(3,3,3-trifluoroprop-1-inil)piridina
- 2-(3,3,3-trifluoroprop-1-inil)-fenol
Singularidad
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borano es único debido a su combinación específica de átomos de boro y flúor, que imparte una reactividad y propiedades distintas en comparación con otros compuestos similares. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
663152-72-5 |
|---|---|
Fórmula molecular |
C3BF5 |
Peso molecular |
141.84 g/mol |
Nombre IUPAC |
difluoro(3,3,3-trifluoroprop-1-ynyl)borane |
InChI |
InChI=1S/C3BF5/c5-3(6,7)1-2-4(8)9 |
Clave InChI |
SMRWIMHYLAZPJV-UHFFFAOYSA-N |
SMILES canónico |
B(C#CC(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


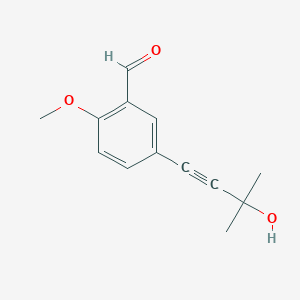
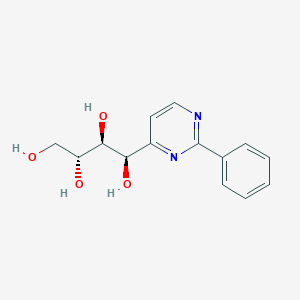
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
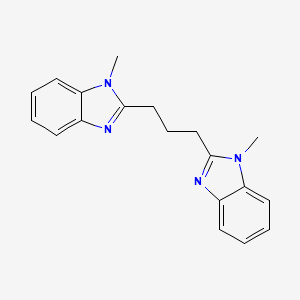

![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
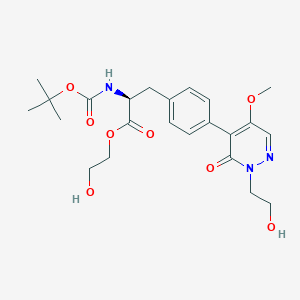

![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
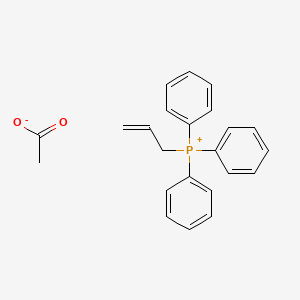
![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
